Tautomeric Equilibrium: 2-Hydroxypyrimidine vs. 4-Hydroxypyrimidine
Ab initio calculations demonstrate a stark contrast in the gas-phase protomeric tautomerism between 2-hydroxypyrimidine and its positional isomer, 4-hydroxypyrimidine. 2-Hydroxypyrimidine strongly favors the hydroxy tautomeric form, whereas 4-hydroxypyrimidine exists as a nearly equimolar mixture of hydroxy and oxo forms. This difference in tautomeric equilibrium constant (K = [oxo]/[hydroxy]) has significant implications for molecular recognition, hydrogen bonding, and reactivity [1].
| Evidence Dimension | Tautomeric Equilibrium Constant (K = [oxo]/[hydroxy]) at 500 K |
|---|---|
| Target Compound Data | K ≈ 0.01 |
| Comparator Or Baseline | 4-Hydroxypyrimidine (K ≈ 1.04) |
| Quantified Difference | 104-fold difference in equilibrium constant |
| Conditions | Gas-phase, ab initio Hartree-Fock and MBPT calculations at 500 K |
Why This Matters
Procurement of the correct isomer is critical for applications relying on specific hydrogen-bonding patterns or tautomer-dependent reactivity, as 2-hydroxypyrimidine's strong preference for the hydroxy form is not shared by its 4-substituted analog.
- [1] Leś, A.; Adamowicz, L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. J. Phys. Chem. 1990, 94, 7021-7032. https://doi.org/10.1021/j100381a020 View Source
